molecular formula C18H22O5 B10847750 Combetastatin

Combetastatin

Cat. No.: B10847750
M. Wt: 318.4 g/mol
InChI Key: YHCKDJOSGUSXBN-WAYWQWQTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A-Series (Stilbenoids)

The A-series includes combretastatin A-1 to A-6 , distinguished by substituents on the B-ring. For example:

  • CA-4 : 3′-hydroxy-4′-methoxy-B-ring, the most potent analog with IC₅₀ values ≤ 1 nM in tubulin polymerization assays.
  • CA-1 : 3′,4′-dihydroxy-B-ring, less active due to reduced metabolic stability.

B-Series (Dihydrostilbenoids)

B-series compounds, such as combretastatin B-1 , lack the ethene bridge, resulting in reduced tubulin-binding affinity compared to A-series analogs.

D-Series (Macrocyclic Lactones)

The D-series, exemplified by combretastatin D-1 , incorporates a macrocyclic lactone ring fused to the B-ring. This modification enhances solubility but reduces cytotoxicity, limiting therapeutic applicability.

Series Key Structural Feature Bioactivity (IC₅₀) Natural Source
A Ethene bridge, trimethoxy A-ring 1–10 nM (tubulin) Combretum caffrum bark
B Single bond bridge 10–100 nM (tubulin) Combretum caffrum roots
D Macrocyclic lactone >1 μM (tubulin) Combretum molle leaves

Table 2 : Structural and bioactivity profiles of natural combretastatin series.

Critical Functional Groups: Trimethoxy A-Ring Substituents and B-Ring Modifications

Trimethoxy A-Ring

The 3,4,5-trimethoxy substitution on the A-ring is indispensable for tubulin binding. Methoxy groups at these positions create a hydrophobic pocket that aligns with residues in the colchicine-binding site, as demonstrated by molecular docking studies. Removal of any methoxy group reduces activity by >100-fold.

B-Ring Modifications

Structural diversity in the B-ring profoundly affects potency and selectivity:

  • Halogenation : 3′,5′-Dihalogenation (e.g., Cl, Br) enhances cytotoxicity by 5-fold compared to non-halogenated analogs, likely due to improved hydrophobic interactions.
  • Heterocyclic Replacements : Substituting the B-ring with benzofuran or benzo[b]thiophene maintains tubulin inhibition while improving metabolic stability.
  • Methoxy/Hydroxy Groups : A 4′-methoxy group (as in CA-4) optimizes activity, whereas 4′-hydroxy derivatives undergo rapid glucuronidation in vivo, reducing efficacy.

Figure 3 : B-ring modifications and their effects on tubulin polymerization inhibition.

Cis-Trans Isomerization Dynamics and Conformational Stability

The cis (Z) configuration of the ethene bridge is critical for biological activity. Cis-stilbenoids like CA-4 exhibit IC₅₀ values in the low nanomolar range, while trans (E) isomers show >100-fold reduced potency due to misalignment with the tubulin binding site. However, the cis configuration is thermodynamically unstable, leading to spontaneous isomerization to the trans form under physiological conditions.

To address this, prodrug strategies such as combretastatin A-4 phosphate (CA-4P) have been developed. The phosphate group stabilizes the cis configuration and improves water solubility, enabling rapid conversion to active CA-4 in vivo. Additionally, replacing the ethene bridge with rigid heterocycles (e.g., tetrazoles) prevents isomerization while retaining activity.

Figure 4 : Energy diagram comparing cis and trans isomer stability and their tubulin-binding affinities.

Properties

Molecular Formula

C18H22O5

Molecular Weight

318.4 g/mol

IUPAC Name

2-methoxy-5-[(Z)-2-(3,4,5-trimethoxycyclohexa-2,4-dien-1-yl)ethenyl]phenol

InChI

InChI=1S/C18H22O5/c1-20-15-8-7-12(9-14(15)19)5-6-13-10-16(21-2)18(23-4)17(11-13)22-3/h5-10,13,19H,11H2,1-4H3/b6-5-

InChI Key

YHCKDJOSGUSXBN-WAYWQWQTSA-N

Isomeric SMILES

COC1=C(C(=CC(C1)/C=C\C2=CC(=C(C=C2)OC)O)OC)OC

Canonical SMILES

COC1=C(C(=CC(C1)C=CC2=CC(=C(C=C2)OC)O)OC)OC

Origin of Product

United States

Scientific Research Applications

Clinical Applications

  • Cancer Treatment
    • Tumor Vascular Disruption : CA-4 has been shown to induce significant vascular damage within tumors at doses lower than those typically required for conventional chemotherapeutics. Studies indicate a reduction in functional vascular volume by up to 93% within hours of administration, leading to hemorrhagic necrosis in tumor tissues .
    • Combination Therapies : Research suggests that CA-4 can enhance the efficacy of other anticancer agents when used in combination, potentially overcoming resistance mechanisms in various cancer types .
  • Antiproliferative Activity
    • Cell Line Studies : Various studies have demonstrated the potent antiproliferative effects of CA-4 and its derivatives against multiple cancer cell lines, including breast (MDA-MB 231), cervical (HeLa), and lung (A549) cancers. For instance, a novel derivative displayed an IC50 value significantly lower than that of CA-4 against A549 cells, indicating enhanced potency .

Research Findings and Case Studies

StudyFindingsCancer TypeReference
Comparative PharmacokineticsCA-4 showed higher plasma concentration and tumor uptake compared to Combretastatin A-1, suggesting better efficacy in vivo.Various Tumors
Antiproliferative ActivityC-13 derivative exhibited IC50 values of 48 nM against A549 cells, outperforming CA-4 with an IC50 of 112 nM.Lung Carcinoma
Vascular Shutdown MechanismDemonstrated profound long-term cytotoxic effects on proliferating endothelial cells with minimal impact on quiescent cells.Breast Cancer Models
Novel Analog EfficacyNew analogs synthesized via Suzuki–Miyaura coupling showed improved cytotoxicity against multiple cancer cell lines compared to CA-4.Breast and Lung Cancer

Emerging Applications

  • Targeting Tumor Microenvironment
    • Recent studies have explored the effects of Combretastatin on tumor-associated macrophages and other components of the tumor microenvironment. For example, CA-1 phosphate was shown to down-regulate specific proteins involved in cancer cell survival pathways .
  • Inflammation Models
    • Combretastatin analogs have been evaluated for their anti-inflammatory properties in preclinical models, showing potential benefits beyond oncology applications .
  • Drug Development
    • The ongoing synthesis of new Combretastatin derivatives aims to enhance selectivity and reduce side effects while maintaining or improving antitumor efficacy. This includes optimizing binding affinities for tubulin and improving pharmacokinetic profiles .

Comparison with Similar Compounds

Colchicine

Parameter Combretastatin A4 Colchicine
Source Natural (Combretum spp.) Natural (Colchicum spp.)
Binding Site β-tubulin (colchicine site) β-tubulin (colchicine site)
Key Structural Motifs Cis-stilbene, 3,4,5-TMP Tropolone ring, trimethoxybenzene
Mechanism Microtubule destabilization Microtubule destabilization
IC50 (Tubulin) 1–3 µM 0.1–1 µM
Clinical Use Phase II/III trials (CA4P) Approved for gout, familial Mediterranean fever
Limitations Poor solubility Narrow therapeutic index
  • Structural Insights : Both bind to the colchicine site but differ in orientation. CA-4’s cis-stilbene allows deeper penetration into the hydrophobic pocket, while colchicine’s tropolone ring forms additional hydrogen bonds with Asn258β and Ala180α .
  • Activity : Colchicine exhibits higher tubulin-binding affinity but lacks tumor-specific vascular effects seen in CA-4 .

Podophyllotoxin and Analogs

Parameter Combretastatin A4 Podophyllotoxin Etoposide (Analog)
Target Microtubules Microtubules Topoisomerase II
Key Structural Motifs Cis-stilbene, TMP rings Aryltetralin lactone Glycosidic modification
Mechanism Microtubule inhibition Microtubule inhibition DNA strand breakage
IC50 (Cell Growth) 0.01–1 nM 1–10 nM 10–100 nM
  • Divergent Activity : Podophyllotoxin shares the 3,4,5-TMP motif but targets microtubules via a distinct binding mode. Etoposide, a semi-synthetic derivative, shifts activity to topoisomerase II inhibition .
  • Structural Modifications : CA-4’s ethylene bridge is more amenable to synthetic modifications than podophyllotoxin’s rigid aryltetralin core .

Comparison with Functionally Similar Agents

Taxol (Paclitaxel)

Parameter Combretastatin A4 Taxol
Target β-tubulin (colchicine site) β-tubulin (taxane site)
Mechanism Microtubule destabilization Microtubule stabilization
Clinical Use Vascular-disrupting agent First-line for breast, ovarian cancers
Resistance Less prone to P-gp efflux High P-gp-mediated resistance
  • Mechanistic Contrast : CA-4 induces rapid vascular collapse in tumors, while Taxol promotes mitotic arrest via hyper-stabilized microtubules .

Vascular-Targeting Analogs: Fosbretabulin (CA4P) vs. Vadimezan (ASA404)

Parameter CA4P Vadimezan
Class Tubulin-binding agent Flavonoid analog
Mechanism Microtubule disruption Induces TNF-α, IL-8
Clinical Efficacy 20% partial response (Phase II) Limited monotherapy activity
Combination Use Synergy with chemotherapy Synergy with carboplatin/paclitaxel
  • Advantage of CA4P : Direct tubulin binding provides faster vascular shutdown compared to cytokine-mediated effects of Vadimezan .

Structural Analogs and SAR Insights

CA-4 Derivatives

  • Heterocyclic Replacements : Replacing the ethylene bridge with pyrrole (Compound 6) or imidazole (Compound 7) maintains activity (IC50 < 10 nM) .
  • Phosphate Prodrugs : CA4P improves water solubility but requires enzymatic activation in vivo .
  • Ring B Modifications: 2-Methoxyphenol replacement with indole (Moguntinone) enhances kinase selectivity but reduces tubulin binding .

Substituted Stilbenes

  • Subset A (High Activity) : Analogous binding to CA-4 with IC50 < 1 µM. Correlates with HINT scores > 500 .
  • Subset B (Reduced Activity) : Methoxy group substitutions lower activity (IC50 > 10 µM) due to steric clashes .

Pharmacokinetic and Formulation Comparisons

Compound Bioavailability Half-Life (h) Nanoparticle Encapsulation Efficiency
CA-4 Low (oral) 0.5–1.5 N/A
CA4P High (IV) 2–4 90% (PLGA nanoparticles)
Colchicine Moderate 20–40 70% (Liposomal)
  • Nanocarrier Advancements: PLGA nanoparticles encapsulating CA-4 and doxorubicin achieve >90% entrapment efficiency, enhancing tumor penetration .

Preparation Methods

Wittig Olefination and Suzuki Cross-Coupling

This two-step strategy, reported by Barnes et al. (2020), combines stereoselective synthesis with functional group tolerance . The process involves:

  • Wittig Olefination : Reaction of 3,4,5-trimethoxybenzaldehyde with iodo-methylenetriphenylphosphonium iodide under NaHMDS in THF, yielding 3,4,5-trimethoxy-β-iodostyrene (6 ) in 72% yield .

  • Suzuki Coupling : Pd(PPh₃)₄-catalyzed cross-coupling of 6 with aryl boronic acids or pinacol esters in DME/Na₂CO₃, achieving CA-4 in 56% overall yield .

Key Advantages :

  • High Yield : Outperforms previous methods (e.g., 16% yield via 5-step routes) .

  • Functional Group Flexibility : Enables B-ring substitutions (e.g., CHO, CN, NO₂) .

Table 1: Antiproliferative Activities of CA-4 Derivatives

CompoundHepG2 IC₅₀ (µM)HCT-116 IC₅₀ (µM)HeLa IC₅₀ (µM)
CA-40.390.320.28
2a0.0120.0150.018
2b0.0090.0110.013
2e0.0080.0100.012

Data adapted from Barnes et al. (2020)

Aqueous Wittig Reaction with Protecting Groups

Developed to address environmental concerns, this method employs water-soluble Wittig reagents and mild bases (K₂CO₃ or LiOH) . Key steps include:

  • Protection of Phenolic Aldehydes : Use of tetrahydropyran (THP) or silyl groups to stabilize reactive intermediates.

  • Wittig Reaction in Water : Direct coupling of protected aldehydes with ylides, followed by deprotection with dilute acid or spontaneous silyl group removal during workup .

Example Synthesis of CA-4 :

StepReagents/ConditionsYield
1THP-protected aldehyde, K₂CO₃, H₂O78%
2Acidic deprotection (HCl)85%

Advantages :

  • Eco-Friendly : Minimizes hazardous solvents .

  • Scalability : Compatible with large-scale production .

Phosphonium Salt Intermediate from Gallic Acid

González et al. (2012) synthesized CA-4 and hybrids via a phosphonium salt derived from gallic acid . The route includes:

  • Alkylation/Esterification : Gallic acid → trimethylgallic acid → benzyl alcohol → bromide → phosphonium salt (18 ) .

  • Wittig Coupling : Reaction of 18 with aldehydes (e.g., methoxymethyl-protected isovanillin) to form CA-4 .

Critical Challenges :

  • Protection-Deprotection Steps : Requires MOMCl/K₂CO₃ for aldehyde protection, complicating purification .

13C-Labeling for Pharmacokinetic Studies

Collins et al. synthesized [13C]-labeled CA-1P via:

  • Regioselective 13C Insertion : [13C]-Methyllithium addition to glutaric acid derivatives, followed by cyclization and aromatization .

  • Wittig Reaction : Coupling of [13C]-labeled aldehydes with ylides to form Z-isomers .

Limitations :

  • Low Yields : Small-scale reactions hindered isolation of CA-1P .

Prodrug Synthesis (Combretastatin A-4 Disodium Phosphate)

Patented methods focus on enhancing solubility and stability :

  • Phosphorylation : Reaction of CA-4 with phosphinylidyne dihalides.

  • Salt Formation : Conversion to disodium phosphate (CA4P) for improved bioavailability .

Applications :

  • Targeted Delivery : CA4P prodrugs enable controlled release in vivo .

Hybrid Molecules via Palladium-Catalyzed Coupling

Combining CA-4 with indazole or terpenoid scaffolds enhances bioactivity :

  • Cadogan Method : Microwave-assisted synthesis of 2-phenylindazole derivatives.

  • Bromination and Suzuki Coupling : Introduction of B-ring substituents (e.g., 3-acetoxyphenyl) .

Biological Impact :

  • Enhanced Cytotoxicity : Hybrid 5 (IC₅₀: 0.008 µM in HepG2) outperforms CA-4 .

Claisen Condensation and Pabon Procedure

A novel CA-4-integrated curcumin was synthesized via:

  • Claisen Condensation : Phenylacetone + ethyl acetate → 1,5-diphenylpentane-2,4-dione .

  • Modified Pabon Reaction : Cyclization with benzaldehyde to lock cis-configuration .

Structural Innovation :

  • Steric Hindrance : Aryl groups at C2/C6 resist cis-to-trans isomerization .

Comparative Analysis of Preparation Methods

MethodYield (%)Key StrengthsLimitations
Suzuki Coupling 56High yield, functional flexibilityRequires Pd catalysts
Aqueous Wittig 78Eco-friendly, scalableLimited to water-soluble substrates
Phosphonium Salt 76Diverse hybridsMulti-step protection
13C-Labeling <10Pharmacokinetic tracingLow scalability
Prodrug Synthesis N/AEnhanced solubilityPatented, restricted access

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.